molecular formula C17H14FN3O3 B2915457 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 954598-70-0

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2915457
CAS No.: 954598-70-0
M. Wt: 327.315
InChI Key: MMHXJEYIMMXVSU-UHFFFAOYSA-N
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Description

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the oxadiazole ring with a fluorobenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the phenoxyacetamide moiety: This can be accomplished by reacting the intermediate product with phenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as using high-purity reagents, controlling reaction temperature and time, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide can be compared with other similar compounds, such as:

    N-(5-(4-fluorobenzyl)-1,3-thiazol-2-yl)heptanamide:

    N-(5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide: This compound features a thiadiazole ring, which may confer different biological activities compared to the oxadiazole derivative.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c18-13-8-6-12(7-9-13)10-16-20-21-17(24-16)19-15(22)11-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHXJEYIMMXVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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